molecular formula C10H9ClO3 B14029689 1-(3-Chlorophenoxy)cyclopropane-1-carboxylic acid

1-(3-Chlorophenoxy)cyclopropane-1-carboxylic acid

Cat. No.: B14029689
M. Wt: 212.63 g/mol
InChI Key: FNJBOCKYDAWDDG-UHFFFAOYSA-N
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Description

1-(3-Chlorophenoxy)cyclopropane-1-carboxylic acid is an organic compound with the molecular formula C10H9ClO3. It is characterized by a cyclopropane ring substituted with a 3-chlorophenoxy group and a carboxylic acid group.

Preparation Methods

The synthesis of 1-(3-Chlorophenoxy)cyclopropane-1-carboxylic acid typically involves the reaction of 3-chlorophenol with cyclopropanecarboxylic acid derivatives. One common method includes the use of a base such as sodium hydroxide to deprotonate the phenol, followed by the addition of a cyclopropanecarboxylic acid chloride to form the desired product. The reaction is usually carried out under reflux conditions to ensure complete conversion .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to enhance efficiency and yield.

Chemical Reactions Analysis

1-(3-Chlorophenoxy)cyclopropane-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding carboxylate salts under basic conditions.

    Reduction: The compound can be reduced to form alcohol derivatives using reducing agents such as lithium aluminum hydride.

    Substitution: The chlorine atom on the phenoxy group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1-(3-Chlorophenoxy)cyclopropane-1-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(3-Chlorophenoxy)cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets. The carboxylic acid group can form hydrogen bonds with biological macromolecules, while the phenoxy group can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

1-(3-Chlorophenoxy)cyclopropane-1-carboxylic acid can be compared with other similar compounds, such as:

    1-(4-Chlorophenoxy)cyclopropane-1-carboxylic acid: Similar structure but with the chlorine atom in the para position.

    1-(3-Bromophenoxy)cyclopropane-1-carboxylic acid: Similar structure but with a bromine atom instead of chlorine.

    1-(3-Methylphenoxy)cyclopropane-1-carboxylic acid: Similar structure but with a methyl group instead of chlorine.

These compounds share similar chemical properties but may exhibit different reactivity and biological activities due to the nature and position of the substituents .

Properties

Molecular Formula

C10H9ClO3

Molecular Weight

212.63 g/mol

IUPAC Name

1-(3-chlorophenoxy)cyclopropane-1-carboxylic acid

InChI

InChI=1S/C10H9ClO3/c11-7-2-1-3-8(6-7)14-10(4-5-10)9(12)13/h1-3,6H,4-5H2,(H,12,13)

InChI Key

FNJBOCKYDAWDDG-UHFFFAOYSA-N

Canonical SMILES

C1CC1(C(=O)O)OC2=CC(=CC=C2)Cl

Origin of Product

United States

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